1,3-Bis[dodecyl(methyl)amino]propan-2-ol
Description
Properties
CAS No. |
58293-43-9 |
|---|---|
Molecular Formula |
C29H62N2O |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
1,3-bis[dodecyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C29H62N2O/c1-5-7-9-11-13-15-17-19-21-23-25-30(3)27-29(32)28-31(4)26-24-22-20-18-16-14-12-10-8-6-2/h29,32H,5-28H2,1-4H3 |
InChI Key |
ZYNJAJILKDMHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC(CN(C)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol typically involves the reaction of dodecylamine with epichlorohydrin, followed by the addition of methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of dodecylamine with epichlorohydrin to form an intermediate.
Step 2: Addition of methylamine to the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[dodecyl(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
1,3-Bis[dodecyl(methyl)amino]propan-2-ol is a surfactant compound with a wide array of applications across various scientific and industrial fields, owing to its amphiphilic nature, which arises from its long hydrophobic dodecyl chains and a polar hydroxyl group.
Scientific Research Applications
Interaction studies that involve this compound typically focus on its behavior in biological systems and its interactions with membranes. Research indicates that it may interact with lipid bilayers, affecting membrane fluidity and permeability. Such interactions are crucial for understanding its potential therapeutic applications and safety profiles.
Data Table: Comparison with Structurally Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 1,3-Bis[(1-methylethyl)amino]propan-2-ol | Contains isopropyl groups instead of dodecyl | More soluble in organic solvents; used as a small molecule drug candidate |
| 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol | Shorter alkyl chains; dimethyl substitution | Higher water solubility; used primarily in polyurethane catalysis |
| 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | Contains pyridine rings | Exhibits different biological activities due to aromatic nature |
| This compound | Long hydrophobic chains combined with polar functional groups | Enhances its surfactant properties and makes it suitable for diverse applications where both hydrophobic and hydrophilic interactions are advantageous |
Mechanism of Action
The mechanism of action of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparison with Similar Compounds
Pyridyl/Picolyl-Substituted Derivatives
Examples :
- 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (HL1): Used in metal-organic frameworks (MOFs) due to strong metal-coordinating pyridyl groups. Forms complexes with Cu(II), exhibiting distorted square planar geometry .
- N,N,N’,N’-Tetrakis[(6-methyl-2-pyridyl)methyl]-1,3-diaminopropan-2-ol (Me4tpdpH): Demonstrates catalytic activity in oxidation reactions, mimicking copper enzyme active sites .
Comparison :
- Coordination Ability: Pyridyl/picolyl groups enhance metal-binding efficiency, unlike the target compound’s dodecyl(methyl)amino groups, which prioritize hydrophobicity over coordination .
- Solubility : Pyridyl derivatives are polar and water-soluble, whereas the target compound’s long alkyl chains reduce polarity, favoring organic solvents .
- Applications : Pyridyl analogs excel in MOFs and catalysis; the target compound may instead serve as a surfactant or phase-transfer agent .
Aryloxy-Substituted Derivatives
Example :
- 1,3-Bis(aryloxy)propan-2-ol Derivatives: Synthesized via epichlorohydrin-phenol reactions, these compounds exhibit antileishmanial activity influenced by electronic and hydrophobic aryloxy substituents .
Comparison :
- Biological Activity: Aryloxy groups enable π-π stacking and hydrogen bonding, critical for bioactivity. The target compound’s alkylamino groups lack aromaticity, likely reducing direct biological efficacy .
- Synthesis: Both classes use nucleophilic substitution, but the target compound requires alkylamines instead of phenols .
Schiff Base Derivatives
Examples :
Comparison :
- Tautomerism & Solvent Effects: Schiff bases undergo keto-enol tautomerism influenced by solvent polarity (e.g., S1 excitation energy ranges from 3.391 eV in DMSO to 3.440 eV in CCl4) . The target compound lacks conjugated imine bonds, minimizing tautomeric behavior.
- Applications : Schiff bases are used in sensing and biomedicine; the target compound’s surfactant properties may favor industrial applications .
Surfactant-like Compounds
Example :
- Dodecyl Hydrogen Sulfate-1-[bis(2-hydroxypropyl)amino]propan-1-ol: A surfactant with a sulfate head group and hydroxypropylamino tail, used in detergents and emulsifiers .
Comparison :
- Hydrophobicity: Both compounds have dodecyl chains, but the target compound’s tertiary amino groups (logP ≈ 0.65 inferred from analogs) offer weaker polarity than sulfate groups, enhancing lipid solubility .
- Functionality: The sulfate group in analogs enables ionic interactions, while the target compound’s amino groups may facilitate pH-dependent solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metal Coordination : Pyridyl/picolyl derivatives form stable Cu(II) complexes (e.g., Cu₂(I)(OH₂)(Cl)₃·2H₂O with triclinic P1 symmetry) . The target compound’s alkyl groups likely hinder such coordination.
- Biological Activity : Aryloxy and Schiff base derivatives rely on aromaticity for bioactivity; the target compound’s alkyl chains may limit direct therapeutic use but enhance membrane permeability .
- Solvent Interactions : Schiff bases exhibit solvent-dependent excited states (e.g., S1 energy varies by 0.049 eV across solvents), while the target compound’s properties are less solvent-sensitive .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis[dodecyl(methyl)amino]propan-2-ol, and how can reaction efficiency be optimized?
- Methodology : The compound’s structure suggests a nucleophilic substitution strategy. React propan-2-ol derivatives (e.g., epichlorohydrin) with dodecyl(methyl)amine under alkaline conditions. Optimize molar ratios (e.g., 1:2.2 for amine:epoxide) and temperature (60–80°C) to minimize diastereomer formation. Monitor progress via thin-layer chromatography (TLC) with iodine staining . Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. How can the purity of this compound be validated in a research setting?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detection (ELSD). Compare retention times against a reference standard. For impurities, employ mass spectrometry (MS) to detect byproducts like residual amines or incomplete substitution intermediates. Quantify purity using area normalization (>98% for most applications) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation. Store in airtight containers under nitrogen to prevent oxidation. Follow spill management protocols: absorb with inert material (vermiculite) and dispose as hazardous waste. Reference safety data sheets (SDS) for analogous amino alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported surfactant efficiency data for this compound?
- Methodology : Discrepancies may arise from aggregation behavior. Characterize critical micelle concentration (CMC) via surface tension measurements (Du Noüy ring method) under controlled pH and ionic strength. Compare with structurally similar surfactants (e.g., TIPA-lauryl sulfate ). Use dynamic light scattering (DLS) to assess micelle size distribution and explain variability in literature .
Q. What advanced spectroscopic techniques are suitable for characterizing the stereochemistry of this compound?
- Methodology : Employ nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial proximity of dodecyl chains. For chiral centers, use chiral HPLC with a cellulose-based column and polarimetric detection. Computational modeling (DFT) can predict optimized geometries and compare with experimental data .
Q. How can degradation products of this compound be identified under oxidative conditions?
- Methodology : Subject the compound to accelerated oxidation (H₂O₂/UV light). Analyze via LC-MS/MS to detect aldehydes or carboxylic acid derivatives. Use EPA ACToR toxicology databases to cross-reference potential toxic degradation pathways .
Q. What computational approaches predict the environmental fate of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log Kow). Validate with experimental soil adsorption studies (OECD 106 guidelines) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
